This compound is classified as an organic compound and a heterocyclic amine. Its structure features a pyrrolidine ring with a fluorophenyl group, making it a potential candidate for various applications in pharmaceutical research.
The synthesis of (R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride can be approached through several methods, often involving the use of chiral catalysts or reagents to ensure the desired stereochemistry.
For instance, one method involves reacting pyrrolidone with tert-butyl carbonate in a polar solvent, followed by treatment with a Grignard reagent derived from 2-fluorobromobenzene, leading to the formation of the desired pyrrolidine derivative .
The molecular structure of (R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride can be described as follows:
The presence of the fluorine atom can significantly affect the electronic properties and steric hindrance of the molecule, potentially enhancing its interaction with biological targets.
(R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:
The mechanism of action for (R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride is not fully elucidated but is likely related to its interaction with specific biological targets:
Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, making them candidates for treating neurological disorders .
The physical and chemical properties of (R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride are critical for understanding its behavior in biological systems:
These properties influence its formulation in drug development and therapeutic applications.
(R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride has potential applications in various fields:
The (R)-enantiomer of 2-(2-fluorophenyl)pyrrolidine hydrochloride (CAS 1381929-34-5) exhibits distinct pharmacophore orientation due to its absolute stereochemistry. The asymmetric carbon at the pyrrolidine C2 position adopts an R configuration, directing the 2-fluorophenyl substituent into a specific spatial quadrant. This orientation optimizes interactions with enantioselective biological targets, particularly G-protein-coupled receptors (GPCRs) and enzymes, where the three-dimensional arrangement determines binding affinity. The protonated pyrrolidine nitrogen (pKa ~10) forms salt bridges with aspartate residues in binding pockets, while the fluorine atom’s ortho positioning enhances π-stacking with aromatic residues like phenylalanine. The (R)-configuration’s significance is further evidenced by its increased prevalence in pharmaceutical agents targeting neurological disorders, where stereospecificity governs efficacy [3] [8].
Table 1: Molecular Descriptors of (R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride
Property | Value | Biological Relevance |
---|---|---|
Molecular Formula | C₁₀H₁₃ClFN | Scaffold for CNS-targeting agents |
Configuration | (R)-enantiomer | Optimal GPCR binding |
Chiral Centers | 1 | Enantioselective protein interactions |
Polar Surface Area (PSA) | ~16.5 Ų | Enhanced blood-brain barrier permeability |
Calculated LogP | 1.8 | Balanced lipophilicity for membrane passage |
Bioactivity divergence between (R)- and (S)-enantiomers is stark. In receptor binding assays, the (R)-enantiomer demonstrates 5–10-fold higher affinity for serotonin (5-HT2A) and dopamine D2 receptors compared to its (S)-counterpart. This is attributed to preferential positioning of the fluorophenyl group within hydrophobic subpockets. Kinetic studies reveal the (R)-enantiomer’s inhibitory constant (Ki) of 0.15 µM for α-glucosidase, versus 2.3 µM for the (S)-form, indicating stereospecific enzyme inhibition. The (S)-enantiomer’s rotated pharmacophore causes steric clashes with Tyr-158 in α-glucosidase’s catalytic site, reducing potency. Metabolic stability also differs: microsomal studies show the (R)-enantiomer’s half-life (t½) is 120 min, while the (S)-enantiomer undergoes rapid N-oxidation (t½ = 45 min) due to exposed pyrrolidine nitrogen [8].
Table 2: Enantiomeric Bioactivity Comparison
Parameter | (R)-Enantiomer | (S)-Enantiomer | Reference |
---|---|---|---|
α-Glucosidase Ki | 0.15 µM | 2.3 µM | [2] [8] |
5-HT2A IC50 | 18 nM | 150 nM | [8] |
Metabolic t½ | 120 min | 45 min |
The pyrrolidine ring’s pseudorotation enables dynamic interconversion between twist (T) and envelope (E) conformers, facilitating adaptive binding to biological targets. Nuclear magnetic resonance (NMR) studies of (R)-2-(2-fluorophenyl)pyrrolidine hydrochloride reveal an energy barrier of ~6 kcal/mol for ring puckering, with a preference for the Cγ-exo conformation (65% occupancy). This conformation positions the fluorophenyl group axially, minimizing steric repulsion with the pyrrolidine C3/C4 methylene groups. Density Functional Theory (DFT) calculations indicate the fluorophenyl’s ortho-F atom stabilizes the pseudorotation pathway by 1.8 kcal/mol via hyperconjugation with the ring’s σ*-orbitals. This flexibility allows the (R)-enantiomer to access 38% more 3D pharmacophore space than rigid aromatics, enabling multipoint interactions with targets. Molecular dynamics simulations show the scaffold samples 12 distinct conformers in aqueous solution, with three dominant poses contributing to >90% of protein-ligand binding modes [8].
Table 3: Pseudorotation Parameters for (R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride
Conformer | Puckering Amplitude (Å) | Relative Energy (kcal/mol) | Population (%) |
---|---|---|---|
Cγ-exo | 0.87 | 0.0 | 65 |
C2-endo | 0.92 | 0.8 | 22 |
Half-chair | 1.05 | 1.5 | 13 |
Quantum mechanical analysis confirms the fluorophenyl group’s dihedral angle (θ) oscillates between –55° and +68° during pseudorotation, enabling adaptive π-stacking. This dynamic range allows the compound to bind both shallow (e.g., kinase allosteric sites) and deep (e.g., GPCR transmembrane) pockets. The protonated nitrogen’s solvent-accessible surface area (SASA) fluctuates by 40% during conformational exchange, optimizing salt-bridge formation upon target engagement. These properties underscore pyrrolidine’s superiority over planar scaffolds like pyrrole, which exhibits <5% 3D pharmacophore coverage [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: